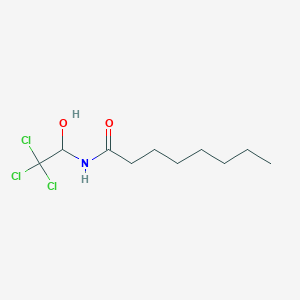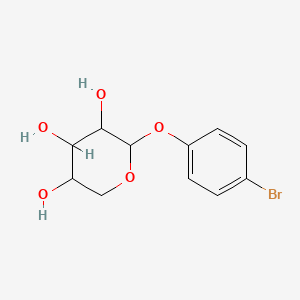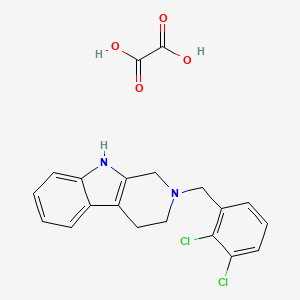
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide, also known as TOPO, is a chemical compound widely used in scientific research for its ability to act as a solvent and extractant. Its unique properties make it an essential component in various chemical and biochemical processes.
Applications De Recherche Scientifique
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide is widely used in scientific research as a solvent and extractant due to its unique properties. It is commonly used in the extraction and purification of metals, such as rare earth elements, from ores and other materials. It is also used as a solvent in the synthesis of nanoparticles, and as a surfactant in the preparation of emulsions and microemulsions.
Mécanisme D'action
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide acts as a chelating agent, forming complexes with metal ions through coordination bonds. The trichloroacetyl group of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide forms a stable bond with the metal ion, while the hydroxyethyl group provides solubility in organic solvents. This unique structure allows N-(2,2,2-trichloro-1-hydroxyethyl)octanamide to selectively extract and purify metals from complex mixtures.
Biochemical and Physiological Effects:
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, making it a safe and effective solvent for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide is its ability to selectively extract and purify metals from complex mixtures. It is also highly soluble in organic solvents, making it an ideal solvent for many chemical and biochemical processes. However, N-(2,2,2-trichloro-1-hydroxyethyl)octanamide has some limitations in lab experiments, such as its high cost and limited availability. It is also sensitive to moisture and air, which can affect its stability and purity.
Orientations Futures
There are several future directions for the use of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide in scientific research. One area of interest is the development of new and improved methods for the extraction and purification of rare earth elements, which are essential components in many high-tech applications. Another area of interest is the use of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide in the synthesis of nanoparticles with specific properties and applications. Additionally, there is potential for the use of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide in the development of new drugs and therapies, as its unique structure and properties may have applications in the field of medicine.
Conclusion:
In conclusion, N-(2,2,2-trichloro-1-hydroxyethyl)octanamide, or N-(2,2,2-trichloro-1-hydroxyethyl)octanamide, is a versatile and essential compound in scientific research. Its unique properties make it an ideal solvent and extractant for various chemical and biochemical processes. While it has some limitations, its potential applications in the fields of materials science, medicine, and environmental science make it an important area of research for the future.
Méthodes De Synthèse
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide is synthesized through a multi-step process involving the reaction of octanoyl chloride with triethylamine to form octanoyl triethylammonium chloride. This intermediate is then reacted with trichloroacetic acid to produce N-(2,2,2-trichloro-1-hydroxyethyl)octanamide. The final product is purified through distillation and recrystallization to obtain a high purity compound.
Propriétés
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl3NO2/c1-2-3-4-5-6-7-8(15)14-9(16)10(11,12)13/h9,16H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKYGGGBBJDZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)

![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)

![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)